N-cyclopentyl-2-(5-methoxy-2-{[4-(4-methoxyphenyl)piperazin-1-yl]methyl}-4-oxo-1,4-dihydropyridin-1-yl)acetamide
Description
N-cyclopentyl-2-(5-methoxy-2-{[4-(4-methoxyphenyl)piperazin-1-yl]methyl}-4-oxo-1,4-dihydropyridin-1-yl)acetamide is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a cyclopentyl group, a methoxyphenyl piperazine moiety, and a dihydropyridinone structure, making it a unique molecule with diverse chemical properties.
Properties
IUPAC Name |
N-cyclopentyl-2-[5-methoxy-2-[[4-(4-methoxyphenyl)piperazin-1-yl]methyl]-4-oxopyridin-1-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H34N4O4/c1-32-22-9-7-20(8-10-22)28-13-11-27(12-14-28)16-21-15-23(30)24(33-2)17-29(21)18-25(31)26-19-5-3-4-6-19/h7-10,15,17,19H,3-6,11-14,16,18H2,1-2H3,(H,26,31) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DYLFQHALMNERIO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N2CCN(CC2)CC3=CC(=O)C(=CN3CC(=O)NC4CCCC4)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H34N4O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
454.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
Common reagents used in these reactions include dichloromethane (DCM), lutidine, and 2-(1H-benzotriazole-1-yl)-1,1,3,3-tetramethylaminium tetrafluoroborate (TBTU) .
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic routes to ensure high yield and purity. This may include the use of advanced techniques such as continuous flow reactors and automated synthesis platforms to streamline the process and reduce production costs.
Chemical Reactions Analysis
Hydrolysis of the Acetamide Group
Acetamide derivatives are susceptible to hydrolysis under acidic or basic conditions, yielding carboxylic acids and amines. For this compound:
-
Reaction :
-
Conditions : Acidic (e.g., HCl) or basic (e.g., NaOH) aqueous solutions, elevated temperatures.
-
Relevance : Hydrolysis may occur in biological systems, potentially affecting pharmacokinetics .
Amidation and Transacylation Reactions
The acetamide group can undergo transacylation with activated esters or acids under catalytic conditions (e.g., DCC coupling). This is a common method for synthesizing acetamide derivatives:
-
Reaction :
-
Conditions : Anhydrous solvents (e.g., THF), catalytic DMAP or HOBt.
Interactions with Enzymes (e.g., Lysosomal PLA2)
While not directly studied for this compound, related cationic amphiphilic drugs (e.g., in ) inhibit lysosomal phospholipase A2 (LPLA2). This suggests potential enzymatic interactions:
| Enzyme | Reaction Type | Impact |
|---|---|---|
| LPLA2 | Transacylation | Inhibition of phospholipid metabolism |
Reduction of the 4-Oxo Group
The 4-oxo dihydropyridine ring may undergo reduction to form a tetrahydropyridine derivative:
-
Reaction :
-
Conditions : Reducing agents (e.g., sodium borohydride), protic solvents.
Piperazine Functionalization
The piperazine ring (4-(4-methoxyphenyl)piperazin-1-yl) can react with electrophiles (e.g., alkyl halides) to form N-alkylated derivatives:
-
Reaction :
-
Conditions : Polar aprotic solvents (e.g., DMF), alkylating agents.
Methoxy Group Demethylation
The methoxy groups on the aromatic rings may undergo demethylation under strong acidic conditions:
-
Reaction :
-
Conditions : HBr, elevated temperatures.
Scientific Research Applications
Pharmacological Properties
N-cyclopentyl-2-(5-methoxy-2-{[4-(4-methoxyphenyl)piperazin-1-yl]methyl}-4-oxo-1,4-dihydropyridin-1-yl)acetamide exhibits various pharmacological activities:
- Antidepressant Activity : The compound has been studied for its potential antidepressant effects. Research indicates that derivatives of piperazine and dihydropyridine structures can modulate neurotransmitter systems, particularly serotonin and norepinephrine pathways, which are crucial in the treatment of depression .
- Anticancer Potential : Preliminary studies suggest that this compound may exhibit anticancer properties. Similar compounds with piperazine moieties have shown activity against various cancer cell lines, indicating a possible mechanism of action through apoptosis induction or cell cycle arrest .
Biological Evaluation
Biological evaluations are critical for understanding the therapeutic potential of this compound:
In Vitro Studies
In vitro studies have demonstrated that this compound can inhibit cell proliferation in various cancer cell lines. The National Cancer Institute protocols have been employed to assess its efficacy against a panel of human tumor cells, revealing promising results regarding growth inhibition rates and cytotoxicity profiles .
In Vivo Studies
In vivo studies are essential for evaluating the pharmacokinetics and therapeutic efficacy of the compound in animal models. These studies typically assess parameters such as bioavailability, metabolism, and overall therapeutic outcomes in disease models relevant to the intended therapeutic applications.
Case Studies
Several case studies highlight the effectiveness and potential applications of similar compounds:
Mechanism of Action
The mechanism of action of N-cyclopentyl-2-(5-methoxy-2-{[4-(4-methoxyphenyl)piperazin-1-yl]methyl}-4-oxo-1,4-dihydropyridin-1-yl)acetamide involves its interaction with specific molecular targets, such as receptors or enzymes. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other piperazine derivatives and dihydropyridinone-based molecules. Examples include:
- N-cyclopentyl-2-[(1S,4S,5S)-5-isopropyl-4-({[(4-methoxyphenyl)sulfonyl]amino}methyl)-2-methyl-2-cyclohexen-1-yl]acetamide .
- 2-{[4-(4-bromophenyl)piperazin-1-yl)]methyl}-4-(3-chlorophenyl)-5-(4-methoxyphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione .
Uniqueness
N-cyclopentyl-2-(5-methoxy-2-{[4-(4-methoxyphenyl)piperazin-1-yl]methyl}-4-oxo-1,4-dihydropyridin-1-yl)acetamide is unique due to its specific combination of functional groups and structural features. This uniqueness allows it to interact with molecular targets in ways that similar compounds may not, making it a valuable molecule for research and development.
Biological Activity
N-cyclopentyl-2-(5-methoxy-2-{[4-(4-methoxyphenyl)piperazin-1-yl]methyl}-4-oxo-1,4-dihydropyridin-1-yl)acetamide is a synthetic compound with potential therapeutic applications. This article reviews its biological activity, focusing on its pharmacological effects, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound's structure can be broken down into several key components:
- Cyclopentyl group : A five-membered carbon ring contributing to lipophilicity.
- Piperazine moiety : Known for its role in various pharmacological agents.
- Dihydropyridine core : Often associated with calcium channel blockers and other therapeutic uses.
The biological activity of this compound is primarily attributed to its interaction with various neurotransmitter receptors, particularly those involved in the central nervous system (CNS).
Key Mechanisms:
- Dopamine Receptor Modulation : The piperazine structure suggests potential activity at dopamine receptors, which are crucial for mood regulation and psychotropic effects.
- Calcium Channel Interaction : The dihydropyridine component may influence calcium channels, affecting neuronal excitability and neurotransmitter release.
In Vitro Studies
Several studies have evaluated the cytotoxic effects of this compound against various cancer cell lines. For instance:
| Cell Line | IC50 (µM) | Reference |
|---|---|---|
| MDA-MB-231 (breast cancer) | 27.6 | Guo et al. |
| A549 (lung cancer) | 29.3 | Guo et al. |
| SKOV-3 (ovarian cancer) | 30.0 | Guo et al. |
These results indicate that the compound exhibits significant cytotoxicity, particularly against breast cancer cells.
In Vivo Studies
Research has also been conducted on animal models to assess the compound's therapeutic efficacy and safety profile. Notably:
- Antitumor Efficacy : In murine models, the compound demonstrated a reduction in tumor size when administered at specific doses.
- Behavioral Studies : Tests on rodent models indicated potential anxiolytic effects, suggesting that modulation of CNS pathways may be beneficial for anxiety disorders.
Q & A
Q. What are the recommended synthetic strategies for preparing N-cyclopentyl-2-(5-methoxy-2-{[4-(4-methoxyphenyl)piperazin-1-yl]methyl}-4-oxo-1,4-dihydropyridin-1-yl)acetamide?
Methodological Answer: The synthesis of this compound involves multi-step organic reactions. Key steps include:
- Piperazine Functionalization : Introduce the 4-(4-methoxyphenyl)piperazine moiety via nucleophilic substitution or reductive amination, as demonstrated in analogous piperazine-acetamide syntheses .
- Pyridinone Core Formation : Construct the 4-oxo-1,4-dihydropyridin scaffold using cyclocondensation of β-keto esters with urea derivatives, followed by methoxy group introduction at position 5 .
- Acetamide Coupling : React the cyclopentylamine group with the activated carboxylic acid intermediate (e.g., using EDC/HOBt coupling agents) to form the acetamide bond .
Key Optimization : Monitor reaction progress via TLC or HPLC. Purify intermediates via column chromatography (silica gel, ethyl acetate/hexane gradient) .
Q. How should researchers characterize the purity and structural integrity of this compound?
Methodological Answer: Use orthogonal analytical techniques:
- Nuclear Magnetic Resonance (NMR) : Confirm regiochemistry of the piperazine and pyridinone moieties. For example, -NMR should show distinct singlet peaks for methoxy groups (~δ 3.7–3.8 ppm) and piperazine protons (~δ 2.5–3.5 ppm) .
- High-Resolution Mass Spectrometry (HRMS) : Verify molecular formula (e.g., expected [M+H] ion for CHNO: calc. 491.2653) .
- HPLC Purity Analysis : Use a C18 column (acetonitrile/water + 0.1% TFA) to ensure >95% purity .
Q. What preliminary biological assays are suitable for evaluating its pharmacological potential?
Methodological Answer:
- In Vitro Receptor Binding Assays : Screen for affinity at serotonin (5-HT) or dopamine receptors due to structural similarity to piperazine-containing ligands .
- Enzyme Inhibition Studies : Test inhibition of kinases (e.g., MAPK) or oxidoreductases, given the 4-oxo-dihydropyridin moiety’s redox activity .
- Cytotoxicity Screening : Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7) at concentrations 1–100 µM .
Advanced Research Questions
Q. How can researchers resolve contradictory data in receptor binding vs. functional activity assays?
Methodological Answer:
- Orthogonal Assay Validation : If binding affinity (e.g., IC ≤ 10 nM) conflicts with functional efficacy (e.g., low cAMP modulation), employ:
- β-Arrestin Recruitment Assays to assess biased agonism .
- Molecular Dynamics Simulations to study ligand-receptor conformational dynamics .
- Metabolite Interference Check : Use LC-MS to rule out compound degradation in functional assays .
Q. What strategies optimize the compound’s pharmacokinetic (PK) profile for in vivo studies?
Methodological Answer:
- LogP Adjustment : Introduce polar groups (e.g., hydroxyl) to the cyclopentyl moiety to reduce LogP from ~3.5 to 2–3, improving aqueous solubility .
- Metabolic Stability : Perform microsomal stability assays (human/rat liver microsomes). If t < 30 min, modify labile sites (e.g., methylenepiperazine to piperidine) .
- Bioavailability Prediction : Use parallel artificial membrane permeability assays (PAMPA) for intestinal absorption screening .
Q. How should researchers address discrepancies in crystallographic vs. computational structural models?
Methodological Answer:
- X-ray Crystallography : Resolve crystal structure to confirm stereochemistry and hydrogen-bonding patterns (e.g., pyridinone carbonyl interactions) .
- DFT Calculations : Compare computed (B3LYP/6-31G*) and experimental bond lengths/angles to validate conformational preferences .
- Dynamic NMR Studies : Probe rotational barriers of the piperazine moiety at variable temperatures (e.g., 25–60°C) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
